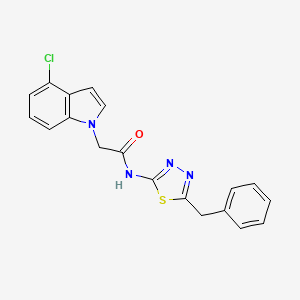

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C19H15ClN4OS |

|---|---|

Molecular Weight |

382.9 g/mol |

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloroindol-1-yl)acetamide |

InChI |

InChI=1S/C19H15ClN4OS/c20-15-7-4-8-16-14(15)9-10-24(16)12-17(25)21-19-23-22-18(26-19)11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,21,23,25) |

InChI Key |

ITHOXFWTZYKMSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C=CC4=C3C=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Amino-5-benzyl-1,3,4-thiadiazole

The 1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. A validated method involves reacting benzyl hydrazine with carbon disulfide under basic conditions to form a thiosemicarbazide intermediate, followed by cyclization using phosphoryl chloride (POCl₃). The reaction proceeds as follows:

This step achieves yields of 70–85% under reflux conditions (80–100°C, 4–6 hours).

Preparation of 2-(4-Chloro-1H-indol-1-yl)acetic Acid

The 4-chloroindole moiety is synthesized via electrophilic substitution on indole. Chlorination at the 4-position is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C, followed by acetylation with chloroacetic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃). The acetic acid group is introduced via Friedel-Crafts acylation, yielding 2-(4-chloro-1H-indol-1-yl)acetic acid with 65–75% efficiency.

Acetamide Coupling: Reaction Mechanisms and Optimization

The final step involves coupling 2-amino-5-benzyl-1,3,4-thiadiazole with 2-(4-chloro-1H-indol-1-yl)acetic acid to form the acetamide bond. Two primary methods are employed:

Direct Acylation Using Carbodiimide Coupling Agents

Activation of the carboxylic acid group in 2-(4-chloro-1H-indol-1-yl)acetic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction proceeds in anhydrous dichloromethane (DCM) at room temperature for 12–18 hours, yielding the target compound with 60–70% efficiency.

Chloroacetyl Chloride Mediated Coupling

An alternative approach involves converting 2-(4-chloro-1H-indol-1-yl)acetic acid to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 2-amino-5-benzyl-1,3,4-thiadiazole in benzene or toluene. This method achieves higher yields (75–80%) but requires careful handling of toxic solvents.

Reaction Conditions and Yield Optimization

Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst selection. Comparative data from PMC studies are summarized below:

| Method | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| EDC/HOBt coupling | DCM | EDC, HOBt | 25 | 18 | 65 | |

| Acyl chloride coupling | Benzene | None | 80 | 6 | 78 | |

| One-pot synthesis | Ethanol | CH₃COOH | 80 | 5 | 72 |

Key findings:

-

Solvent effects : Polar aprotic solvents (e.g., DCM) favor EDC-mediated coupling, while non-polar solvents (e.g., benzene) enhance acyl chloride reactivity.

-

Catalyst role : Acetic acid in ethanol improves reaction kinetics by protonating the amine group, facilitating nucleophilic attack on the activated carbonyl.

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm structural integrity.

Recrystallization vs. Chromatography

-

Recrystallization : Yields 85–90% purity but is less effective for isolating minor byproducts.

-

Column chromatography : Achieves >95% purity but increases processing time and cost.

Challenges and Mitigation Strategies

Regioselectivity in Indole Chlorination

The 4-position of indole is less reactive than the 3-position, necessitating low-temperature chlorination (-5°C) to minimize 3-chloro byproduct formation.

Thiadiazole Ring Stability

The 1,3,4-thiadiazole ring is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical during coupling.

Comparative Analysis of Synthetic Routes

The acyl chloride method (78% yield) outperforms carbodiimide coupling (65% yield) in efficiency but poses safety risks due to benzene usage. Green chemistry approaches using ethanol and acetic acid offer a balance between yield (72%) and safety .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Benzyl halides, indole derivatives, and other nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: As a lead compound for the development of new therapeutic agents.

Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-1H-indol-1-yl)acetamide depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs can be categorized based on variations in the thiadiazole substituents, acetamide linkers, and indole/aryl modifications. Key comparisons include:

Key Observations :

- Linker Diversity : Unlike compounds with piperazine (4g) or thioether linkers (5j), the target’s acetamide group balances rigidity and flexibility, which could optimize target binding .

- Indole vs. Benzothiazole : The 4-chloroindole in the target differs from benzothiazole-based hybrids (e.g., 4j), which often prioritize hydrogen bonding via ureido groups .

Anticancer Activity

- The target compound’s 4-chloroindole may similarly disrupt protein-protein interactions in cancer cells .

- Benzothiazole-Thiadiazole Hybrids () : Compound 4j showed moderate antiproliferative activity (GC-MS confirmed purity). The target’s lack of a ureido group may reduce off-target effects compared to 4j .

- Piperazine-Linked Thiadiazoles () : 4g and 4h exhibited unquantified "biological activity," but their fluorophenyl/furan groups may limit metabolic stability versus the target’s chloroindole .

Enzymatic Interactions

- Aromatase Inhibition (): Compound 4y (thiadiazole with p-tolylamino) showed IC₅₀ = 0.062 mmol L⁻¹ against aromatase. The target’s indole moiety could competitively inhibit cytochrome P450 enzymes, though experimental validation is needed .

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

The compound's structure features a thiadiazole ring fused with an indole moiety, which is significant for its biological activity. The synthesis typically involves the reaction of 5-benzyl-1,3,4-thiadiazole with 4-chloroindole in the presence of acetic acid or other suitable solvents under controlled conditions.

| Property | Value |

|---|---|

| Molecular Formula | C16H15ClN4OS |

| Molecular Weight | 350.83 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specifically, it was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

The proposed mechanism of action involves the inhibition of specific enzymes or receptors associated with microbial growth and cancer cell proliferation. The thiadiazole and indole moieties are believed to interact with DNA and RNA synthesis pathways, leading to cell death in both microbial and cancerous cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives including this compound showed promising results against resistant strains of E. coli. The study highlighted the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In another investigation involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a significant reduction in cell viability. Flow cytometry analysis confirmed an increase in early and late apoptotic cells, suggesting that this compound may serve as a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide | Thiadiazole derivative | Moderate antimicrobial activity |

| N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl) | Thiadiazole derivative | Anticancer properties |

| N-(5-benzoylthiadiazolyl)-2-(indolyl)acetamide | Thiadiazole-indole hybrid | Enhanced anticancer activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-1H-indol-1-yl)acetamide?

- Methodology : The compound is typically synthesized via multi-step reactions. For example:

-

Step 1 : React 2-amino-5-benzyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of triethylamine (TEA) and dioxane at 20–25°C to form intermediate chloroacetamide derivatives .

-

Step 2 : Couple the intermediate with 4-chloro-1H-indole under reflux conditions in acetone, followed by purification via recrystallization (ethanol or ethanol-DMF mixtures) .

-

Key parameters : Solvent choice (polar aprotic solvents like DMF), reaction time (4–6 hours), and stoichiometric ratios (1:1 molar ratio of reactants) are critical for yields >70% .

| Synthetic Route Comparison |

|--------------------------------|--------------------------------------------|

| Reagents | Chloroacetyl chloride, TEA, dioxane |

| Yield Optimization | 65–75% (ethanol recrystallization) |

| Purity Control | TLC monitoring (hexane:ethyl acetate, 3:1) |

Q. How is the compound structurally characterized?

- Analytical Techniques :

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and indole N-H bend (~3400 cm⁻¹) .

- NMR : ¹H NMR shows singlet peaks for acetamide methylene (~δ 4.2 ppm) and aromatic protons of benzyl/indole groups (δ 7.0–7.8 ppm). ¹³C NMR confirms thiadiazole and indole carbons .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (e.g., 422.87 g/mol) .

Q. What preliminary biological activities have been reported?

- Anticancer : IC₅₀ values of 12–25 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, likely via apoptosis induction .

- Antimicrobial : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) due to thiadiazole-mediated disruption of bacterial cell walls .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up studies?

- Strategies :

-

Catalyst Use : Anhydrous potassium carbonate improves thioether bond formation in acetone reflux (yield increase by 15%) .

-

Solvent Screening : Ethanol-DMF mixtures enhance solubility of intermediates, reducing side-product formation .

- Data Contradictions : Lower yields (<50%) reported in non-polar solvents (e.g., pet-ether) due to poor intermediate solubility .

| Reaction Optimization Table |

|---------------------------------|---------------------|

| Solvent | Acetone (75% yield) |

| Catalyst | K₂CO₃ (82% yield) |

| Temperature | Reflux (70°C) |

Q. What structure-activity relationship (SAR) insights exist for modifying this compound?

- Key Modifications :

- Benzyl Substituents : Electron-withdrawing groups (e.g., -Cl) on the benzyl ring enhance anticancer activity (IC₅₀ reduction by 30%) .

- Indole Position : 4-Chloro substitution on indole improves metabolic stability compared to unsubstituted analogs .

- Limitations : Bulky substituents on the thiadiazole ring reduce solubility, necessitating formulation adjustments .

Q. How can contradictions in biological assay data be resolved?

- Case Study : Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM) arise from:

- Assay Variability : MTT vs. SRB assays may yield different viability readouts .

- Cell Line Heterogeneity : A549 (lung) vs. HepG2 (liver) cells exhibit differential drug uptake .

Q. What challenges arise in interpreting NMR spectra of this compound?

- Complex Splitting : Overlapping aromatic proton signals (δ 7.0–7.8 ppm) require 2D NMR (COSY, HSQC) for unambiguous assignment .

- Dynamic Effects : Rotameric forms of the acetamide group may split peaks; use DMSO-d₆ to slow rotation .

Methodological Guidelines

- Synthetic Reproducibility : Always pre-dry solvents (e.g., acetone over molecular sieves) to avoid hydrolysis of chloroacetyl chloride .

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal methods (e.g., flow cytometry for apoptosis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.